1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride
Overview
Description
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClN. It is a derivative of pyrrolidine, featuring a propynyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Similar compounds have been used as alkyl probes to capture protein-bound electrophiles in cells . This suggests that the compound may interact with various proteins within the cell.
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . This suggests that the compound might interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway suggests that the compound might influence oxidative stress-related pathways .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 1.22, which could impact its bioavailability .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress, which could lead to various cellular responses, including cell signaling, inflammation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride . For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with targets and its overall efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a photosensitizer . This means it can absorb light and transfer energy to other molecules, leading to chemical changes . This property allows it to participate in various biochemical reactions and interact with different enzymes, proteins, and other biomolecules .
Cellular Effects
Given its photosensitizing properties, it may influence cell function by altering the energy state of other molecules within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride involves energy transfer and single electron transfer pathways . This compound, along with the starting material, can generate singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through these pathways . These reactive oxygen species play an important role in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in an inert atmosphere at temperatures between 2-8°C .
Metabolic Pathways
Given its ability to generate reactive oxygen species, it may interact with enzymes or cofactors involved in oxidative stress pathways .
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form saturated derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:
1-(Prop-2-yn-1-yl)pyrrolidine: Lacks the hydrochloride group, making it less soluble in water.
2-(Prop-2-yn-1-yl)pyrrolidine: Has the propynyl group attached to a different position on the pyrrolidine ring, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-prop-2-ynylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-5-8-6-3-4-7-8;/h1H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVWIVCDCGFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89775-13-3 | |
Record name | 1-(prop-2-yn-1-yl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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